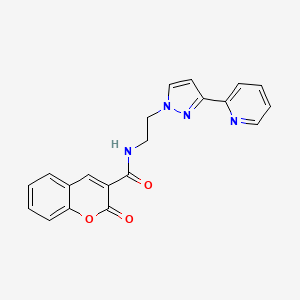

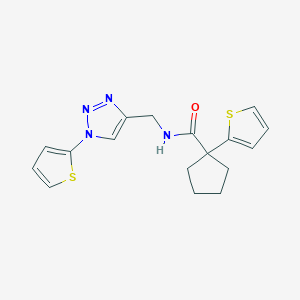

2-氧代-N-(2-(3-(吡啶-2-基)-1H-吡唑-1-基)乙基)-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates involves a [3 + 2] cycloaddition reaction. This process starts with 2H-chromenophenylhydrazones, which undergo cycloaddition with diethyl/dimethylbut-2-ynedioates to yield the desired compounds. Additionally, phenylchromeno[4,3-c]pyrazol-4(1H)-ones can be prepared from the corresponding phenylhydrazones using a catalytic amount of piperidine in the presence of pyridine as a solvent at 100 °C. These methods demonstrate the versatility of the synthetic routes for creating a variety of substituted 2-oxo-2H-chromenylpyrazolecarboxylates with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a related compound, provides insight into the general structural features of this class of compounds. It crystallizes in the space group P2(1)/n, and its structure is characterized by an anti-rotamer conformation about the C-N bond. The orientation of the amide O atom can vary, being either trans- or cis-related to the O atom of the pyran ring. This information is crucial for understanding the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for their potential biological activity. The [3 + 2] cycloaddition is a key step that allows for the introduction of the pyrazole ring onto the chromene scaffold. The use of piperidine as a catalyst in the synthesis of phenylchromeno[4,3-c]pyrazol-4(1H)-ones indicates that the reaction may proceed through a mechanism that involves activation of the phenylhydrazone precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, particularly their photophysical properties, have been studied. The UV and fluorescence properties of the synthesized compounds were discussed, which is important for their potential use in anticancer therapy, as these properties could affect their interaction with light and, consequently, their mechanism of action in photodynamic therapy. The crystalline nature and polymorphism of related compounds, such as the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, also contribute to the understanding of their physical properties and how they might influence biological activity .

Anticancer Activity

The synthesized compounds were screened for anticancer activity against three human cancer cell lines: prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) using the standard MTT assay method. The results of these screenings are essential for determining the potential therapeutic applications of these compounds. The study of their anticancer activity is a critical step in the development of new chemotherapeutic agents .

科学研究应用

多组分合成

目标化合物属于稠合杂环衍生物的更广泛类别,该类衍生物通过多组分反应 (MCR) 合成。这些反应是一种经济、直接且环保的复杂分子合成方法。此类衍生物(包括目标化合物)由于其复杂且具有生物活性的结构,在制药领域具有重要应用。这些化合物(包括吡喃、吡啶和色烯衍生物)的合成突出了创造力和反应物选择在开发用于制药应用的环保合成方法中的作用 (Dhanalakshmi 等人,2021)。

药物开发中的杂环化学

具有杂环结构的化合物(如所描述的化合物)由于其多样化的生物活性,在开发新药中至关重要。例如,杂环 N-氧化物衍生物在有机合成、催化和药物应用中显示出巨大的潜力。这些衍生物在形成金属配合物、设计催化剂和表现出有效的药理活性(包括抗癌、抗菌和抗炎特性)方面发挥着至关重要的作用。杂环 N-氧化物在药物开发中的多功能性突出了此类化合物在药物化学中的重要性 (Li 等人,2019)。

基于吡唑的激酶抑制剂

吡唑并[3,4-b]吡啶是一种与目标化学结构密切相关的支架,广泛用于设计激酶抑制剂。它以多种方式与激酶结合的能力使其成为开发靶向疗法的多功能组分。这种适应性允许创建可以选择性抑制特定激酶的药物,这对于癌症治疗和其他激酶活性失调的疾病至关重要。此类支架在专利和研究中的探索突出了正在进行的努力,以寻找更有效和选择性的治疗剂 (Wenglowsky,2013)。

属性

IUPAC Name |

2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19(15-13-14-5-1-2-7-18(14)27-20(15)26)22-10-12-24-11-8-17(23-24)16-6-3-4-9-21-16/h1-9,11,13H,10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRCGLCGMZMXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)

![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)

![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)